![molecular formula C8H4Cl2F4N4 B12444216 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of chlorodifluoromethyl groups and a methyl group attached to the pyrazolo[3,4-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium fluoride (KF) under microwave-assisted conditions . This method is advantageous due to its high yield and reduced reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium fluoride (KF), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorodifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene: This compound also contains chlorodifluoromethyl groups and is used in similar applications.
(Chlorodifluoromethyl)trimethylsilane: This reagent is used in the synthesis of various difluoromethylated compounds.
2-Chloro-4,6-Bis(ethylamino)-S-Triazine: This compound is studied for its herbicidal properties and has a similar structural motif.
Uniqueness
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is unique due to its specific substitution pattern and the presence of both chlorodifluoromethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C8H4Cl2F4N4 |
|---|---|
分子量 |
303.04 g/mol |
IUPAC名 |
4,6-bis[chloro(difluoro)methyl]-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2F4N4/c1-2-3-4(7(9,11)12)15-6(8(10,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
InChIキー |
OLVXHQHAEGRISA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)Cl)C(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



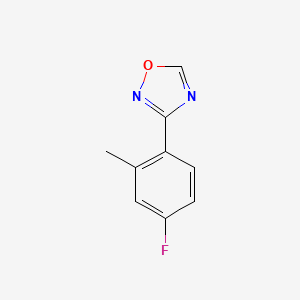
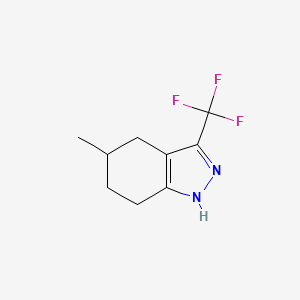
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)
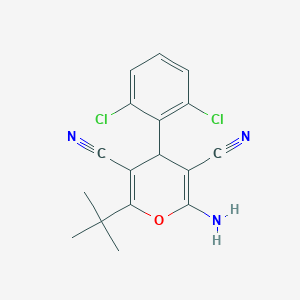
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
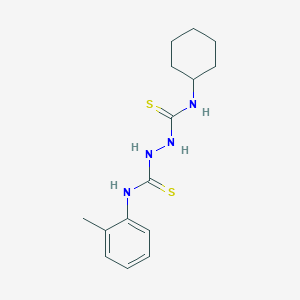
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
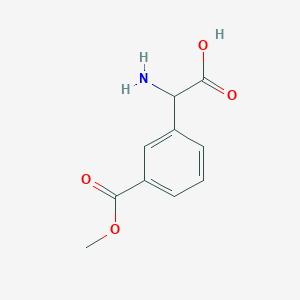
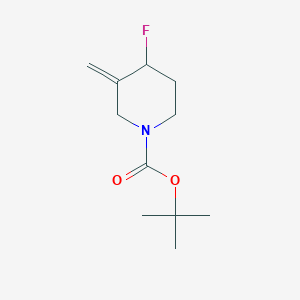
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)

